molecular formula C4H8F3NO B2622127 2-amino-4,4,4-trifluoro-1-Butanol CAS No. 497165-91-0

2-amino-4,4,4-trifluoro-1-Butanol

Cat. No. B2622127
M. Wt: 143.109
InChI Key: CYRIDDDXXMMLMU-UHFFFAOYSA-N
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Patent
US09422285B2

Procedure details

12.9 ml of 2 M of lithium borohydride solution in THF (25.8 mmol, 2.5 equivalents) were initially charged in 20 ml of THF, 6.5 ml of chlorotrimethylsilane (51.1 mmol, 5 equivalents) were added and the mixture was stirred at RT for 5 min. Then 2.0 g of rac-2-amino-4,4,4-trifluorobutanoic acid hydrochloride (10.3 mmol, 1 equivalent) were added in portions and the mixture was stirred at room temperature overnight. Then 20.4 ml of methanol were added dropwise and, on completion of addition, the mixture was concentrated. The residue was admixed with 12 ml of a 20% aqueous potassium hydroxide solution and extracted three times with dichloromethane. The combined organic solutions were dried over sodium sulphate, filtered and concentrated. 1.58 g (96% of theory; 90% purity) of the title compound were obtained.
Quantity
12.9 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
25.8 mmol
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
20.4 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[BH4-].[Li+].Cl[Si](C)(C)C.Cl.[NH2:9][CH:10]([CH2:14][C:15]([F:18])([F:17])[F:16])[C:11](O)=[O:12].CO>C1COCC1>[NH2:9][CH:10]([CH2:14][C:15]([F:18])([F:17])[F:16])[CH2:11][OH:12] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
12.9 mL
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
25.8 mmol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.5 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
Cl.NC(C(=O)O)CC(F)(F)F
Step Four
Name
Quantity
20.4 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted three times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solutions were dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
NC(CO)CC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.